methyl 4-bromo-5-oxohexanoate
Description
Methyl 4-bromo-5-oxohexanoate is a brominated methyl ester characterized by a six-carbon chain with a ketone group at position 5 and a bromine atom at position 4. Its molecular formula is C₇H₁₁BrO₃, with a molecular weight of 223.07 g/mol. The compound’s structure combines reactive functional groups: an ester (methyl ester), a ketone, and a bromine substituent, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling chemistry.
The bromine atom enhances electrophilicity at position 4, enabling regioselective modifications, while the ketone group offers opportunities for reductions or condensations. Its synthesis likely involves bromination of methyl 5-oxohexanoate or esterification of 4-bromo-5-oxohexanoic acid.
Properties
CAS No. |
64037-74-7 |
|---|---|
Molecular Formula |
C7H11BrO3 |
Molecular Weight |
223.06 g/mol |
IUPAC Name |
methyl 4-bromo-5-oxohexanoate |
InChI |
InChI=1S/C7H11BrO3/c1-5(9)6(8)3-4-7(10)11-2/h6H,3-4H2,1-2H3 |
InChI Key |
AOWIKWNIPGIZGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC(=O)OC)Br |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-5-oxohexanoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-oxohexanoate. This reaction typically uses bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction proceeds under mild conditions, often at room temperature, to yield the desired brominated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-oxohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are commonly used under anhydrous conditions.
Major Products Formed
Substitution: Formation of amides or thioethers.
Reduction: Formation of methyl 4-bromo-5-hydroxyhexanoate.
Oxidation: Formation of methyl 4-bromo-5-oxohexanoic acid.
Scientific Research Applications
Methyl 4-bromo-5-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-oxohexanoate involves its interaction with various molecular targets. The bromine atom and keto group confer unique reactivity, allowing the compound to participate in nucleophilic substitution and redox reactions. These interactions can modulate biological pathways, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 5-Oxohexanoate
- Structure : Lacks the bromine atom at position 4 (C₇H₁₂O₃; MW 144.17 g/mol).
- Reactivity : The absence of bromine reduces electrophilicity, limiting its utility in substitution reactions. However, the ketone group retains utility in condensations or reductions.
- Applications : Used in flavor/fragrance industries and as a precursor for γ-lactones .
Brominated Aromatic Esters
- Example: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C₂₅H₁₉BrN₄O₆).
- Comparison: While structurally distinct (aromatic vs. The aromatic bromine in this triazine derivative facilitates Suzuki couplings, whereas the aliphatic bromine in methyl 4-bromo-5-oxohexanoate may favor SN2 reactions .
Phytochemical Methyl Esters
- Examples: Methyl palmitate (C₁₇H₃₄O₂), ethyl linolenate (C₂₁H₃₄O₂), and sandaracopimaric acid methyl ester (C₂₁H₃₂O₂).
- Comparison: These esters lack ketone and bromine groups, emphasizing hydrophobic interactions in biological systems (e.g., plant resins). This compound’s polar functional groups enhance solubility in polar aprotic solvents (e.g., DMF, acetone), distinguishing its reactivity profile .
Data Table: Key Comparative Features
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Reactivity | Applications |
|---|---|---|---|---|---|
| This compound | C₇H₁₁BrO₃ | 223.07 | Ester, ketone, bromine | Nucleophilic substitution, condensations | Pharmaceutical intermediates, cross-coupling |
| Methyl 5-oxohexanoate | C₇H₁₂O₃ | 144.17 | Ester, ketone | Reductions, condensations | Flavor/fragrance synthesis |
| Methyl palmitate | C₁₇H₃₄O₂ | 270.45 | Ester, long alkyl chain | Hydrolysis, transesterification | Biofuels, surfactants |
| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | 316.48 | Diterpene ester | Polymerization, oxidation | Resin production, antimicrobials |
Research Findings and Analytical Insights
- Synthetic Pathways: Brominated aliphatic esters like this compound may employ strategies similar to those for aromatic bromo-esters, such as nucleophilic bromination or Pd-catalyzed cross-couplings .
- Spectroscopic Characterization : Analytical techniques such as ¹H/¹³C NMR (as seen for methyl shikimate in ) and HPLC (used for diterpene esters in ) are critical for verifying purity and structure. The bromine atom would produce distinct splitting patterns in NMR and a higher molecular ion in mass spectrometry .

- Thermal Stability: Compared to non-brominated esters, the C-Br bond in this compound may lower thermal stability, requiring controlled conditions during reactions .
Biological Activity
Methyl 4-bromo-5-oxohexanoate (CAS Number: 64037-74-7) is a compound of interest in various fields, particularly in organic and medicinal chemistry. This article explores its biological activity, including antimicrobial and antioxidant properties, along with relevant research findings and implications for future studies.
This compound is characterized by its bromo and keto functional groups, which contribute to its reactivity and potential biological activities. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various microorganisms. The following table summarizes its efficacy against selected pathogens:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Candida albicans | Moderate |
The compound's mechanism of action is still under investigation, but preliminary findings suggest that it may disrupt microbial cell membranes or interfere with metabolic processes, leading to cell death.
Antioxidant Activity
In addition to its antimicrobial properties, this compound has shown promising antioxidant activity in vitro. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was assessed using standard assays, indicating its potential as a therapeutic agent against oxidative stress-related conditions.
Case Studies and Research Findings
- Anticancer Potential : In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines, this compound derivatives were found to exhibit varying degrees of cytotoxicity. While specific IC50 values for this compound were not reported, the structural analogs demonstrated significant inhibition of cell growth in HeLa cells, suggesting potential anticancer applications .
- Synthesis and Applications : this compound serves as a versatile building block in organic synthesis. It has been utilized in the preparation of pyrazoles, pyridines, and azetidinones, highlighting its importance in drug discovery and development.
- Toxicity Studies : Toxicity assessments indicate that this compound has low acute toxicity in animal models. However, further studies are necessary to evaluate chronic toxicity and environmental impacts thoroughly.
Future Directions
The current research on this compound suggests several avenues for future exploration:
- Mechanistic Studies : Detailed investigations into the mechanisms underlying the antimicrobial and antioxidant activities are essential for understanding how this compound interacts with biological systems.
- Broader Screening : Expanding the range of microorganisms tested against this compound could uncover additional therapeutic applications.
- Structural Optimization : Modifying the chemical structure may enhance solubility and biological activity, making it more effective as a pharmaceutical agent.
- Environmental Impact Assessments : Comprehensive studies on the environmental effects of this compound will be crucial for its safe application in various industries.
Q & A
Q. What are the common synthetic routes for methyl 4-bromo-5-oxohexanoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via bromination of a precursor ketone ester, such as methyl 5-oxohexanoate, using bromine (Br₂) in acetic acid. Key factors affecting efficiency include:
- Solvent choice : Polar aprotic solvents (e.g., THF) may enhance reactivity compared to acetic acid, as seen in analogous brominations .
- Temperature control : Exothermic bromination requires gradual reagent addition to avoid side reactions (e.g., over-bromination).
- Workup protocols : Neutralization of excess Br₂ with sodium thiosulfate and purification via fractional distillation or column chromatography improve purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the ester carbonyl (δ ~170 ppm), ketone (δ ~210 ppm), and bromine’s deshielding effects on adjacent protons .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) confirm functional groups.
- Mass Spectrometry (MS) : Molecular ion ([M]⁺) at m/z 237 (C₇H₁₁BrO₃) and fragmentation patterns validate the structure.
Q. What are the challenges in isolating this compound, and how can they be addressed?
- Methodological Answer :
- Challenge : Co-elution of byproducts (e.g., di-brominated species) during chromatography.
- Solution : Optimize mobile phase polarity (e.g., hexane/ethyl acetate gradients) and monitor via TLC.
- Challenge : Hydrolysis of the ester under basic conditions.
- Solution : Use mild acidic workup (pH 5–6) to stabilize the ester group .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : A 2³ factorial design evaluates three variables (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions:
- Variables :
- Factor A: Temperature (25°C vs. 40°C).
- Factor B: Br₂:Molar ratio (1:1 vs. 1.2:1).
- Factor C: Solvent (acetic acid vs. THF).
- Response Metrics : Yield, purity, reaction time.
- Analysis : ANOVA identifies significant interactions (e.g., higher temperature in THF increases yield but reduces selectivity). This approach minimizes experimental runs while maximizing data utility .
Q. How does computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates activation energies for SN2 pathways, predicting preferential attack at the brominated carbon due to steric and electronic effects.
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. ethanol) on transition states. Tools like COMSOL Multiphysics integrate these models to recommend solvents favoring high nucleophilic accessibility .
Q. How should researchers resolve contradictions in literature data on this compound’s stability under acidic conditions?
- Methodological Answer :
- Step 1 : Replicate conflicting studies with controlled variables (e.g., pH, temperature).
- Step 2 : Use kinetic studies (e.g., HPLC monitoring) to compare degradation rates.
- Step 3 : Identify hidden factors (e.g., trace metal ions in reagents accelerating hydrolysis). Cross-referencing with analogous compounds (e.g., methyl 4-bromo-3-oxopentanoate) can isolate structural influences .
Methodological Tools and Frameworks
Q. What role do AI-driven platforms play in designing experiments for this compound derivatives?
- Methodological Answer :
- Virtual Screening : AI algorithms (e.g., REAXYS BIOCATALYSIS) predict feasible synthetic pathways for derivatives by analyzing reaction databases.
- Autonomous Labs : Systems like "smart laboratories" adjust reaction parameters in real-time using feedback from inline analytics (e.g., Raman spectroscopy) .
Q. How can researchers validate the mechanistic pathway of this compound in cross-coupling reactions?
- Methodological Answer :
- Isotopic Labeling : Introduce O at the ketone position to track oxygen migration during reactions.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to infer rate-determining steps.
- In Situ Spectroscopy : FTIR or NMR monitors intermediates (e.g., enolates) to confirm proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

